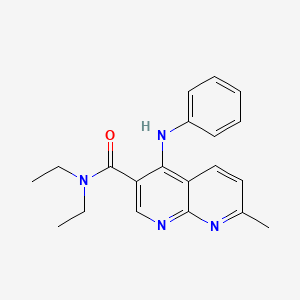

4-苯胺基-N,N-二乙基-7-甲基-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a novel compound that has gained attention in various fields of research. It belongs to the class of 1,8-naphthyridines, which are important heterocyclic compounds due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide”, involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular formula of “4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is C20H22N4O, and its molecular weight is 334.423.Chemical Reactions Analysis

The reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield. The reaction proceeds via cycloaddition–ring expansion with rearrangement .科学研究应用

细胞毒活性

研究表明萘啶甲酰胺衍生物作为针对多种癌细胞系的细胞毒剂的潜力。例如,对苯并[b][1,6]萘啶的甲酰胺衍生物的研究揭示了它们对鼠P388白血病、刘易斯肺癌和人Jurkat白血病细胞系的有效细胞毒性,一些化合物显示IC(50)值小于10 nM。这些发现突出了萘啶甲酰胺在癌症治疗中的潜力(Deady, Rodemann, Zhuang, Baguley, & Denny, 2003)。

结合相互作用

相关化合物的阴离子-蛋白质结合能力,如1-苯胺基-8-萘磺酸盐(ANS),已得到广泛研究。已知ANS通过离子对形成与水溶性蛋白质和多氨基酸的阳离子基团牢固结合。这种广泛且pH依赖的相互作用提供了对类似萘啶衍生物参与特定分子相互作用的潜力的见解,这可以用于设计靶向治疗或分子探针(Matulis & Lovrien, 1998)。

荧光特性

萘啶衍生物还因其荧光特性而被探索,这在生物成像和诊断应用中很有用。1-苯胺基-8-萘磺酸盐与红细胞膜相互作用的研究利用其荧光灵敏性来研究膜动力学,表明萘啶衍生物在细胞成像和膜相关过程研究中的效用(Freedman & Radda, 1969)。

抗菌评估

此外,已评估萘啶甲酰胺的抗菌功效。对四氢-4-氧代-1,8-萘啶-3-羧酸衍生物的研究表明对小鼠中大肠杆菌的保护作用,突出了这些化合物在抗菌治疗中的潜力(Santilli, Scotese, & Yurchenco, 1975)。

属性

IUPAC Name |

4-anilino-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-4-24(5-2)20(25)17-13-21-19-16(12-11-14(3)22-19)18(17)23-15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCNCIFVGQRZDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)

![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2582294.png)